Propylamine, N-ethylidene-
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Overview
Description
N-Propylethylideneamine is an organic compound belonging to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups N-Propylethylideneamine is specifically an imine derivative, where the nitrogen atom is double-bonded to a carbon atom, forming a C=N functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Propylethylideneamine can be synthesized through several methods. One common approach involves the condensation reaction between propylamine and acetaldehyde. The reaction typically occurs under acidic or basic conditions, facilitating the formation of the imine bond. The reaction can be represented as follows:
[ \text{CH}_3\text{CHO} + \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CH}=\text{NCH}_2\text{CH}_2\text{CH}_3} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of N-Propylethylideneamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as acidic or basic resins, can enhance the reaction rate and yield. Additionally, the reaction conditions, including temperature and pressure, are optimized to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Propylethylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
N-Propylethylideneamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of N-Propylethylideneamine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-Propylamine: A primary amine with similar alkyl chain length but lacks the imine group.
N-Ethylidenepropylamine: An isomer with a different arrangement of the alkyl and imine groups.
N-Butylideneamine: A compound with a longer alkyl chain but similar imine functionality.
Uniqueness
N-Propylethylideneamine is unique due to its specific imine structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
20577-33-7 |
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Molecular Formula |
C5H11N |
Molecular Weight |
85.15 g/mol |
IUPAC Name |
N-propylethanimine |
InChI |
InChI=1S/C5H11N/c1-3-5-6-4-2/h4H,3,5H2,1-2H3 |
InChI Key |
FBXWQCRRTFRZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=CC |
Origin of Product |
United States |
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